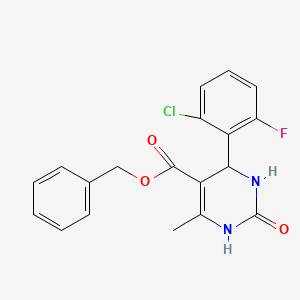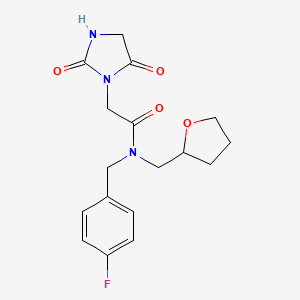![molecular formula C20H29NO6 B4005550 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4005550.png)
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to a methoxy-substituted phenoxy group. The oxalic acid component is often used to form a salt with the pyrrolidine derivative, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine typically involves multiple steps, including the formation of the phenoxybutyl intermediate and its subsequent reaction with pyrrolidine. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide to form the ether linkage . The reaction conditions often require a strong base such as sodium hydride or potassium hydride to generate the alkoxide in situ.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form the carbon-carbon bonds efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enyl group can be reduced to form a saturated alkyl chain.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ether structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The methoxy and prop-2-enyl groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Prop-2-enylphenoxy)butyl]pyrrolidine: Lacks the methoxy group, which may affect its binding affinity and reactivity.
2-Methoxy-4-(prop-1-enyl)phenoxyacetic acid: Contains a carboxylic acid group instead of the pyrrolidine ring, altering its solubility and biological activity.
Uniqueness
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and prop-2-enyl groups enhances its versatility in various reactions and applications.
Properties
IUPAC Name |
1-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-9-16-10-8-11-17(20-2)18(16)21-15-7-6-14-19-12-4-5-13-19;3-1(4)2(5)6/h3,8,10-11H,1,4-7,9,12-15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBGAHZPKQCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCCN2CCCC2)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005473.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005480.png)
![1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4005488.png)
![2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4005495.png)

![2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4005503.png)


![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4005537.png)
![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005547.png)
![3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005559.png)
![3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4005560.png)
![Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005566.png)
![N-methyl-N-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005570.png)
